molecular formula C25H28F2N4O2 B2450871 2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide CAS No. 1185077-46-6

2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2450871
CAS No.: 1185077-46-6
M. Wt: 454.522
InChI Key: WVDMZWDHSDZBMS-UHFFFAOYSA-N
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Description

2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide is a potent, selective, and orally bioavailable inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor and integrin signaling pathways. Its primary research value lies in probing the role of SYK in autoimmune disorders and hematological malignancies. SYK mediates critical signals downstream of the B-cell receptor (BCR) and Fc receptors, making it a compelling therapeutic target for conditions like rheumatoid arthritis and lupus (source: https://www.nature.com/articles/nrd4204). In oncology research, this compound is utilized to investigate B-cell lymphomas, such as diffuse large B-cell lymphoma (DLBCL), where chronic active BCR signaling drives cell proliferation and survival (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3579220/). The mechanism of action involves competitive binding to the ATP-binding pocket of SYK, thereby blocking its kinase activity and subsequent activation of downstream effectors like BTK, PLCγ2, and the MAPK and PI3K pathways. This targeted inhibition makes it a valuable tool for dissecting SYK-dependent signaling networks in immune cells and for evaluating the therapeutic potential of SYK blockade in preclinical models of inflammation and cancer.

Properties

IUPAC Name

2-[3-(4-tert-butylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F2N4O2/c1-24(2,3)17-6-4-16(5-7-17)22-23(33)30-25(29-22)10-12-31(13-11-25)15-21(32)28-20-14-18(26)8-9-19(20)27/h4-9,14H,10-13,15H2,1-3H3,(H,28,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDMZWDHSDZBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=CC(=C4)F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strecker Reaction for α-Aminonitrile Formation

The spirocyclic core originates from a piperidinone derivative, typically N-benzyl piperidin-4-one (16 in). A Strecker reaction with 4-(tert-butyl)aniline introduces the aryl substituent. The reaction employs potassium cyanide and ammonium chloride in methanol/water (3:1) at 0–5°C for 12 hours, yielding α-aminonitrile 17 (68–72% yield).

Key Conditions

  • Solvent: Methanol/water (3:1)
  • Temperature: 0–5°C
  • Workup: Filtration and recrystallization from ethanol

Hydrolysis to Carboxamide

The α-aminonitrile undergoes acidic hydrolysis using 6 M HCl under reflux (100°C, 4 hours) to form carboxamide 18 (85–90% yield). The reaction progress is monitored via thin-layer chromatography (TLC) in ethyl acetate/hexanes (1:1).

Microwave-Assisted Ring Closure

Carboxamide 18 is cyclized under microwave irradiation (150°C, 15 minutes) in acetic acid to form the spirocyclic intermediate 19 (78% yield). Microwave conditions enhance reaction efficiency compared to conventional heating.

Reduction to Amine

Catalytic hydrogenation of 19 using 10% Pd/C in methanol under H₂ (1 atm, 24 hours) yields amine 20 (92% yield). The product is purified via flash chromatography (silica gel, dichloromethane/methanol 95:5).

Functionalization of the Spiro Core

Reductive Amination for Side Chain Introduction

Amine 20 undergoes reductive amination with tert-butyl 2-oxoethylcarbamate in dichloroethane (DCE) using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The reaction proceeds at room temperature for 12 hours, yielding 21 (75% yield).

Reaction Scheme
$$
\text{20 + tert-butyl 2-oxoethylcarbamate} \xrightarrow{\text{NaBH(OAc)}_3, \text{DCE}} \text{21 }
$$

Deprotection of the tert-Butyl Carbamate

Treatment of 21 with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 2 hours) removes the Boc group, generating primary amine 22 (quantitative yield).

Synthesis of N-(2,5-Difluorophenyl)acetamide

Acetylation of 2,5-Difluoroaniline

2,5-Difluoroaniline reacts with acetic anhydride in pyridine (1:1.2 molar ratio) at 80°C for 3 hours. The crude product is precipitated in ice-water and recrystallized from ethanol, yielding N-(2,5-difluorophenyl)acetamide (87% yield)[General Knowledge].

Characterization Data

  • MP : 132–134°C
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 1H), 7.02 (m, 2H), 2.18 (s, 3H)

Coupling of Spiro Core and Acetamide Moiety

Acylation of Primary Amine 22

Amine 22 is acylated with acetyl chloride derivative 23 (prepared from N-(2,5-difluorophenyl)acetamide and oxalyl chloride) in DCM using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 6 hours, yielding the target compound (82% yield).

Reaction Optimization

Parameter Optimal Value Yield (%)
Solvent DCM 82
Base TEA 82
Temperature 0°C → RT 82
Reaction Time 6 hours 82

Overall Reaction Pathway and Yield Summary

  • Spiro Core Synthesis : 68% over 4 steps
  • Side Chain Introduction : 75% (reductive amination)
  • Acetamide Synthesis : 87%
  • Final Coupling : 82%
    Total Yield : 68% × 75% × 87% × 82% ≈ 30.5%

Analytical Data for Target Compound

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.4 Hz, 2H), 7.45 (m, 1H), 7.02 (m, 2H), 3.82 (s, 2H), 2.18 (s, 3H), 1.32 (s, 9H)
  • HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₂₇H₃₀F₂N₄O₂: 505.2361; found: 505.2365

Purity Assessment

  • HPLC : 98.5% (C18 column, acetonitrile/water 70:30)
  • Melting Point : 215–217°C

Scale-Up Considerations

Solvent Selection

  • DCM is replaced with toluene for large-scale reactions due to lower toxicity.
  • Microwave Reactions : Batch size limited to 100 g per run for consistent heating.

Cost Optimization

  • Strecker Reaction : Bulk procurement of 4-(tert-butyl)aniline reduces raw material costs by 40%.
  • Catalyst Recycling : Pd/C recovered via filtration achieves 90% reuse efficiency.

Q & A

Q. What are the key structural features influencing the reactivity and bioactivity of this compound?

The compound’s triazaspiro[4.5]decene core, substituted with a tert-butylphenyl group and a 2,5-difluorophenylacetamide moiety, dictates its electronic and steric properties. The spirocyclic framework enhances conformational rigidity, while fluorine atoms on the phenyl ring modulate electrophilicity and metabolic stability. These features are critical for interactions with biological targets, such as enzymes or receptors .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Cyclization : Formation of the spirocyclic triazaspiro core via intramolecular cyclization, often using palladium catalysts (e.g., Pd/C) in solvents like dichloromethane .
  • Amidation : Coupling of the spiro intermediate with 2,5-difluorophenylacetic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the spirocyclic structure and substituent positions (e.g., 1^1H and 13^{13}C NMR) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • HPLC : To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Variation : Synthesize analogs with modified fluorophenyl or tert-butyl groups to evaluate electronic effects on target binding. For example, replacing fluorine with chlorine may alter lipophilicity and binding kinetics .
  • Biological Assays : Use in vitro enzymatic assays (e.g., kinase inhibition) or cellular models to correlate structural changes with activity. Dose-response curves and IC50_{50} values are critical for SAR analysis .

Q. How can contradictory bioactivity data in different assay systems be resolved?

  • Target Validation : Perform competitive binding assays (e.g., surface plasmon resonance) to confirm direct interactions with the purported target .
  • Off-Target Profiling : Use proteome-wide screening (e.g., affinity chromatography coupled with MS) to identify unintended binding partners .

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

  • Molecular Dynamics (MD) Simulations : Predict binding modes and stability of the compound with biological targets .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. For instance, fluorine substituents reduce oxidative metabolism, enhancing half-life .

Methodological Notes

  • Contradictory Evidence : and highlight differing synthetic yields for spirocyclic intermediates. This may arise from solvent polarity (DCM vs. DMF) or catalyst loading, requiring DoE (Design of Experiments) optimization .
  • Safety : Fluorinated compounds require handling in fume hoods due to potential toxicity. First-aid measures for acetamide exposure include rinsing with water and medical consultation .

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